Benzofuran-5-ol
Overview
Description
Synthesis Analysis
Benzofuran-5-ol and its derivatives can be synthesized through various chemical reactions. One approach involves cascade reactions that efficiently produce 2-benzofuran-2-ylacetamides starting from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO in the presence of catalytic amounts of PdI2, demonstrating a sequential homobimetallic catalysis concept (Gabriele et al., 2007). Additionally, the synthesis and characterization of a benzofuran derivative, namely 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4] oxadiazole-2-thione (5MBOT), have been reported, including FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV spectral studies, alongside density functional theory (DFT) calculations (Hiremath et al., 2018).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives like 5MBOT has been analyzed through spectroscopic methods and DFT calculations, providing insights into the vibrational modes, chemical shifts, and absorption maxima. These studies reveal the charge transfer within the molecule and identify optoelectronic properties relevant for applications in organic electronics (Hiremath et al., 2018).
Chemical Reactions and Properties
Benzofuran-5-ol derivatives have shown significant antifungal activity against various species, suggesting their potential as antifungal agents. The structure-activity relationship indicates that specific substitutions on the benzofuran ring enhance their antifungal properties (Ryu et al., 2010).
Physical Properties Analysis
The synthesis and photophysical properties of benzofuran derivatives, including absorption and fluorescence maxima in different solvents, have been explored. DFT and molecular dynamics (MD) simulations have been used to assess their potential in organic electronics, highlighting their optoelectronic properties and interaction with water molecules (Maridevarmath et al., 2019).
Chemical Properties Analysis
The chemical reactivity and properties of benzofuran derivatives have been studied through various spectroscopic techniques and computational methods. For instance, the investigation of 5MBOT revealed its reactivity, optoelectronic properties, and antifungal activity potential, supported by DFT calculations and MD simulations (Hiremath et al., 2018). Another study focused on the structural and spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid, discussing its monomer and dimer forms, nonlinear optical properties, and drug likeness properties through experimental and computational analyses (Hiremath et al., 2019).
Scientific Research Applications
Antifungal Activity : Benzofuran-5-ol derivatives have shown promising antifungal activity against various species, including Candida, Aspergillus, and Cryptococcus neoformans, suggesting their potential as antifungal agents (Ryu et al., 2010).
Potential Psychoactive Effects : Some derivatives, such as 5-APB, have been reported to produce stimulant and entactogenic effects, similar to other psychoactive substances (Stańczuk et al., 2013).
Broad Biological Activity : Benzofuran derivatives display a wide range of biological activities, including anti-cancer, anti-tubercular, anti-diabetic, anti-Alzheimer, and anti-inflammatory properties. They are also used in pharmaceuticals, agriculture, and polymers (Dawood, 2019).
Natural Product Sources and Drug Prospects : Natural benzofuran compounds exhibit strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Recent discoveries include macrocyclic benzofuran compounds with anti-hepatitis C virus activity and potential as therapeutic drugs for hepatitis C (Miao et al., 2019).
Antimicrobial Agents : Benzofuran derivatives have been identified as potential structures for developing new antimicrobial agents. Some derivatives are used in treating skin diseases like cancer and psoriasis (Hiremathad et al., 2015).
Photophysical and Chemical Studies : The synthesis and study of specific benzofuran derivatives like (5-methyl-benzofuran-3-yl)-acetic acid hydrazide have provided insights into their potential applications in luminescence materials, fluorescent probes, and non-linear optical materials (Maridevarmath et al., 2019).
Sensor Applications : Benzofuran derivatives have been used in developing sensitive sensors for the simultaneous determination of neurotransmitters like norepinephrine and serotonin (Mazloum‐Ardakani & Khoshroo, 2014).
Cytotoxic Activities : Certain benzofuran derivatives exhibit cytotoxic properties, making them potential candidates for cancer treatment (Ma et al., 2017).
Binding Profiles for MDMA Analogues : Benzofuran derivatives have been studied for their binding profiles as analogues of MDMA, indicating potential use in PTSD treatment (Shimshoni et al., 2016).
Radioiodination and Biodistribution Studies : Benzofuran derivatives have been synthesized and radioiodinated for potential use as brain imaging agents in diagnosing Alzheimer's disease (Labib, 2013).
Safety And Hazards
Benzofuran-5-ol is intended for research and development use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Benzofuran compounds, including Benzofuran-5-ol, have attracted considerable attention due to their biological activities and potential applications in drug invention and development . Future research may focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
properties
IUPAC Name |
1-benzofuran-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFOPMSVNDORMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470002 | |
Record name | Benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-5-ol | |
CAS RN |
13196-10-6 | |
Record name | Benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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